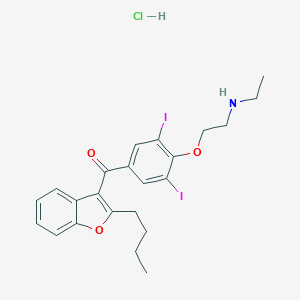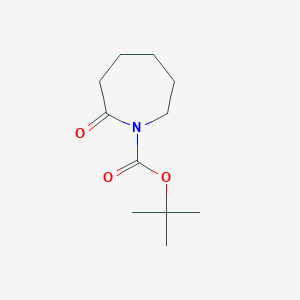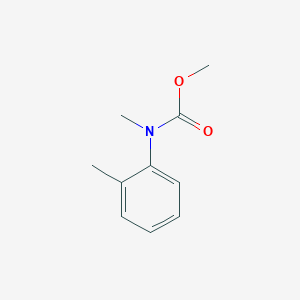
methyl N-methyl-N-(2-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-Dimethyl-N-(methoxycarbonyl)aniline is an organic compound with the molecular formula C10H13NO2. It is a derivative of aniline, featuring a dimethylamino group and a methoxycarbonyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,2-Dimethyl-N-(methoxycarbonyl)aniline can be synthesized through several methods. One common approach involves the alkylation of aniline with methanol in the presence of an acid catalyst . Another method includes the direct synthesis from nitrobenzene and methanol through sequential coupling reactions involving hydrogen production, hydrogenation of nitrobenzene to aniline, and N-methylation of aniline over a pretreated Raney-Ni® catalyst .
Industrial Production Methods
Industrial production of N,2-Dimethyl-N-(methoxycarbonyl)aniline typically involves the alkylation of aniline with methanol or dimethyl ether in the presence of an acid catalyst . This method is favored due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N,2-Dimethyl-N-(methoxycarbonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the dimethylamino group acts as an activating group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N,2-Dimethyl-N-(methoxycarbonyl)aniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,2-Dimethyl-N-(methoxycarbonyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxycarbonyl group can undergo hydrolysis to release methanol and carbon dioxide. These interactions and reactions can modulate the activity of target molecules and pathways, leading to various biological and chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylaniline: A tertiary amine with a similar structure but lacking the methoxycarbonyl group.
Methyl anthranilate: Contains a methoxycarbonyl group but differs in the position and nature of the substituents on the benzene ring.
Uniqueness
N,2-Dimethyl-N-(methoxycarbonyl)aniline is unique due to the presence of both the dimethylamino and methoxycarbonyl groups, which confer distinct reactivity and properties. This combination of functional groups allows for diverse chemical transformations and applications that are not possible with similar compounds lacking one of these groups.
Propiedades
Número CAS |
104189-18-6 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
methyl N-methyl-N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C10H13NO2/c1-8-6-4-5-7-9(8)11(2)10(12)13-3/h4-7H,1-3H3 |
Clave InChI |
UHLDXJSCYJNYOF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N(C)C(=O)OC |
SMILES canónico |
CC1=CC=CC=C1N(C)C(=O)OC |
Sinónimos |
Carbamic acid, methyl(2-methylphenyl)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



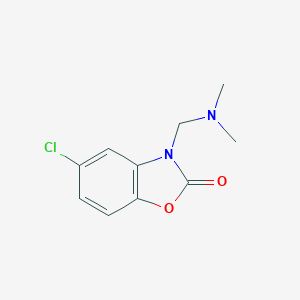
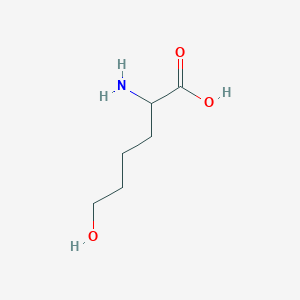
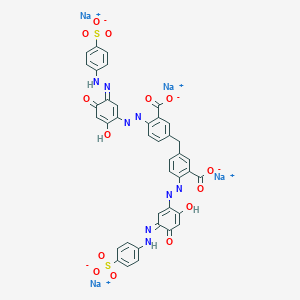
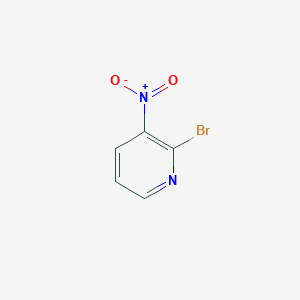
![Isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate](/img/structure/B22998.png)

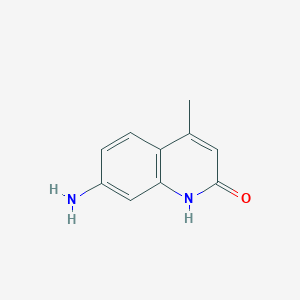
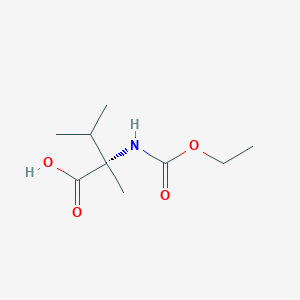
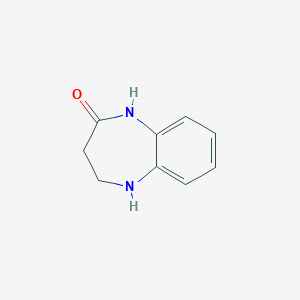
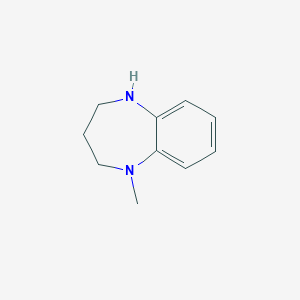
![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)
